molecular formula C11H15FO B13689879 2-(tert-Butoxy)-5-fluorotoluene

2-(tert-Butoxy)-5-fluorotoluene

Cat. No.: B13689879
M. Wt: 182.23 g/mol
InChI Key: DLEPECBJLQGVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxy)-5-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-5-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 5-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction conditions often require controlled temperatures and specific solvent systems to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production with better control over reaction parameters, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-5-fluorotoluene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the toluene ring.

Scientific Research Applications

2-(tert-Butoxy)-5-fluorotoluene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-5-fluorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the fluorine atom can affect its electronic properties and stability. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxy)-5-fluorotoluene is unique due to the combination of the tert-butoxy and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

DLEPECBJLQGVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(C)(C)C

Origin of Product

United States

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